molecular formula C17H12N2O3S B2743116 (2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one CAS No. 866040-83-7

(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one

Cat. No. B2743116
CAS RN: 866040-83-7
M. Wt: 324.35
InChI Key: APHWCXBXXFDYHW-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12N2O3S and its molecular weight is 324.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Generation of Structurally Diverse Libraries

Studies have demonstrated the utility of certain core structures for generating a wide array of compounds through alkylation and ring-closure reactions. These methodologies allow for the production of structurally diverse libraries, crucial for drug discovery and material science applications (Roman, 2013).

Catalysis and Synthesis of Heterocycles

Palladium-Catalyzed Carbonylative Synthesis

Research into palladium-catalyzed carbonylative multicomponent synthesis has yielded functionalized benzimidazothiazoles, showcasing the potential for constructing complex molecules from simpler precursors. This process emphasizes the compound's role in facilitating novel synthetic pathways (Veltri et al., 2016).

Organic Electronics

Donor-Acceptor Based Small Molecules

The development of small molecules incorporating benzothiadiazole and related heterocycles has shown promise in organic electronics. These compounds, with donor-acceptor-donor (D-A-D) structures, exhibit solid-state ordering and are potential candidates for applications in field-effect transistors and organic photovoltaics (Sonar et al., 2013).

Insecticidal Applications

Synthesis and Insecticidal Assessment

Novel heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their efficacy against pests such as the cotton leafworm, Spodoptera littoralis. This research underlines the potential agricultural applications of these compounds (Fadda et al., 2017).

Anticancer Activity

Induction of Apoptotic Cell Death

Derivatives containing sulfur and heterocyclic scaffolds have been investigated for their antiproliferative activity against cancer cells, specifically laryngeal carcinoma. The study demonstrates the compounds' potential in inducing apoptosis and arresting cell cycle progression, offering a basis for further exploration in cancer therapy (Haridevamuthu et al., 2023).

properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-14(12-3-6-15-16(10-12)22-11-21-15)5-4-13-2-1-8-19(13)17-18-7-9-23-17/h1-10H,11H2/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHWCXBXXFDYHW-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\C3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.